molecular formula C16H9N3O4 B5776227 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione

Cat. No.: B5776227
M. Wt: 307.26 g/mol
InChI Key: VYEYBDRZSIHJNP-UHFFFAOYSA-N
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Description

“3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione” is a complex organic compound that belongs to the class of quinazolinediones

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4/c20-13-9-5-1-2-6-10(9)14(21)18(13)19-15(22)11-7-3-4-8-12(11)17-16(19)23/h1-8H,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEYBDRZSIHJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione” typically involves multi-step organic reactions. Common starting materials include isoindoline derivatives and quinazoline derivatives. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, “3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules and its potential effects on biological systems.

Medicine

Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinedione derivatives have shown efficacy.

Industry

In industry, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A simpler structure with similar core features.

    Isoindoline: Shares the isoindoline moiety with the compound.

    Phthalimide: Contains the phthalimide group, which is part of the compound’s structure.

Uniqueness

“3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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